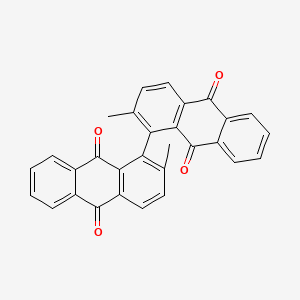

2,2'-Dimethyl-1,1'-bianthraquinone

説明

Significance and Research Context of Bianthraquinones

Bianthraquinones belong to the larger family of anthraquinones, which are recognized as privileged chemical scaffolds in medicinal chemistry and drug discovery. nih.gov Anthraquinones, featuring a core three-ring aromatic structure, are found in various natural sources, including plants, bacteria, fungi, and insects. nih.govnih.gov Their derivatives have been used for centuries in traditional medicine and are investigated for a wide array of therapeutic applications. nih.gov The biological activities attributed to anthraquinones include the inhibition of cancer cell proliferation, induction of apoptosis, and regulation of various cellular targets like protein kinases and topoisomerases. nih.gov

Bianthraquinones, which are essentially dimers of anthraquinone (B42736) units, are also a subject of significant research interest. They are studied for their potential biological activities, although in some comparative studies, they have shown different potency compared to their monomeric counterparts, an observation sometimes attributed to the steric hindrance created by their larger, often distorted, structures. nih.gov These complex molecules are isolated from natural sources such as the root bark of Cassia siamea. nih.gov The research context for bianthraquinones is often driven by their potential as anticancer agents and their presence in marine-derived fungi, which are a prolific source of structurally diverse and biologically active compounds. nih.govnih.gov

A crucial aspect of bianthraquinone research is the phenomenon of atropisomerism. wikipedia.org Atropisomers are stereoisomers that result from hindered rotation around a single bond. wikipedia.org In molecules like 2,2'-Dimethyl-1,1'-bianthraquinone, the bond connecting the two anthraquinone moieties is a chiral axis. nih.govyoutube.com The steric hindrance between the substituents on the two aromatic systems creates a significant energy barrier to rotation, allowing for the potential isolation of individual, stable rotational isomers (rotamers). wikipedia.org This axial chirality is a key feature that can dictate the molecule's interaction with biological targets, making the study of atropisomerism central to understanding the compound's potential applications. nih.govacademie-sciences.fr

Historical Perspectives in this compound Studies

The study of this compound is intrinsically linked to the historical development of stereochemistry, specifically the concept of atropisomerism. The term "atropisomer," derived from the Greek atropos meaning "not to be turned," was first proposed by German biochemist Richard Kuhn in 1933. wikipedia.org However, the first experimental detection of this type of isomerism occurred earlier, in 1922, with the resolution of the atropisomers of 6,6'-dinitro-2,2'-diphenic acid by Christie and Kenner. wikipedia.org

While specific historical records detailing the first synthesis of this compound are not prominently highlighted in general literature, research into its unique stereochemical properties is more recent. Studies focusing on the stereodynamics of related complex aromatic systems have provided a framework for understanding this molecule. For instance, research published in 2008 investigated the stereodynamics and conformational chirality of atropisomeric ditolyl anthrones and a related anthraquinone derivative. nih.gov That work utilized temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction to characterize the syn and anti conformers and determine the energy barriers for their interconversion. nih.gov

These foundational studies on related structures are critical to the historical context of this compound research. They established the methodologies and theoretical understanding necessary to investigate its own complex conformational behavior. The compound is recognized in chemical databases as a racemic mixture, possessing axial chirality, which points to the established understanding of its atropisomeric nature. nih.gov

Scope and Research Objectives for this compound

Current and future research on this compound is primarily focused on its unique stereochemical properties and the implications of its axial chirality. The main objectives are centered on elucidating its structural and dynamic characteristics.

Key Research Objectives:

Stereodynamic Analysis: A primary goal is to fully characterize the dynamic behavior of the molecule. This involves studying the interconversion between its different conformers (atropisomers). nih.gov Techniques like dynamic NMR spectroscopy are employed to measure the energy barriers to rotation around the central single bond. wikipedia.orgnih.gov

Conformational Chirality: Research aims to understand the nature of the axial chirality. nih.govnih.gov This includes determining the absolute configuration of the enantiomers (often designated as P for plus and M for minus) and exploring methods for their enantioselective synthesis or resolution. youtube.comnih.gov

Structure-Property Relationships: A significant objective is to establish a clear relationship between the specific three-dimensional structure of the atropisomers and their physicochemical properties. Atropisomerism can influence properties such as solubility, crystal packing, and chiroptical activity. nih.gov

Synthesis and Derivatization: The development of synthetic methodologies to access this compound and its derivatives is an ongoing objective. This includes strategies for atroposelective synthesis, where one atropisomer is formed in preference to the other. nih.gov Such methods are crucial for exploring how chirality impacts biological function, a key theme in modern drug discovery. academie-sciences.fr

The table below summarizes the key physicochemical properties of this compound.

Data sourced from PubChem and ChemBK. nih.govnih.gov

Table of Mentioned Compounds

Structure

3D Structure

特性

CAS番号 |

81-26-5 |

|---|---|

分子式 |

C30H18O4 |

分子量 |

442.5 g/mol |

IUPAC名 |

2-methyl-1-(2-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C30H18O4/c1-15-11-13-21-25(29(33)19-9-5-3-7-17(19)27(21)31)23(15)24-16(2)12-14-22-26(24)30(34)20-10-6-4-8-18(20)28(22)32/h3-14H,1-2H3 |

InChIキー |

SOHQSWHUIQYXPT-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)C |

正規SMILES |

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5=O)C |

他のCAS番号 |

81-26-5 |

製品の起源 |

United States |

Natural Occurrence and Biosynthetic Considerations of 2,2 Dimethyl 1,1 Bianthraquinone

Isolation Methodologies from Natural Sources

The isolation of 2,2'-Dimethyl-1,1'-bianthraquinone and related bianthraquinones from natural sources typically involves a series of chromatographic techniques. The process begins with the extraction of the raw biological material, such as the root bark of a plant or a fungal culture, using an organic solvent like methanol. This crude extract then undergoes fractionation using different solvents of varying polarity to separate compounds based on their chemical properties.

Further purification is achieved through various chromatographic methods. Column chromatography, using silica (B1680970) gel or other stationary phases, is a common initial step to separate major classes of compounds. This is often followed by more refined techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the pure bianthraquinone. In some cases, specialized techniques like counter-current chromatography may be employed. The final isolated compound's identity is then confirmed through spectroscopic analysis. For instance, two bianthraquinones were successfully isolated from the root bark of Cassia siamea using these established methods. nih.gov Similarly, a variety of anthraquinones and their dimeric forms have been isolated from marine-derived fungi, highlighting the rich chemical diversity in these organisms. nih.govresearchgate.net

| Isolation Step | Description | Common Techniques |

| Extraction | Initial removal of compounds from the source material. | Maceration or Soxhlet extraction with organic solvents (e.g., methanol, ethanol). |

| Fractionation | Preliminary separation of the crude extract into simpler mixtures. | Liquid-liquid extraction with solvents of varying polarity (e.g., hexane (B92381), ethyl acetate, butanol). |

| Purification | Isolation of the target compound from the fractionated mixture. | Column Chromatography, High-Performance Liquid Chromatography (HPLC), Preparative Thin-Layer Chromatography (TLC). |

Biosynthetic Pathways and Proposed Mechanisms of Formation

The biosynthesis of this compound, like other anthraquinones, primarily follows the polyketide pathway, especially in fungi. nih.govnih.gov This pathway begins with the enzymatic condensation of acetyl-CoA and malonyl-CoA to form a polyketide precursor. nih.gov This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the core anthraquinone (B42736) structure.

In fungi, non-reducing polyketide synthases (NR-PKSs) play a crucial role in the regioselective cyclization of the polyketide chain. nih.gov The formation of the dimeric structure of this compound is believed to occur through the oxidative coupling of two monomeric anthraquinone units. While the exact enzymatic machinery is still under investigation, it is proposed that specific enzymes catalyze this dimerization process. The monomeric precursor for this compound is likely a 2-methylanthraquinone (B1664562) derivative.

In higher plants, two primary biosynthetic pathways for anthraquinones exist: the polyketide pathway and the shikimate pathway. researchgate.netresearchgate.net The shikimate pathway, which is prominent in the Rubiaceae family, starts from chorismate, a product of the shikimate pathway itself. researchgate.netresearchgate.net However, for emodin-type anthraquinones, which are structurally more similar to the monomers of this compound, the polyketide pathway is the predominant route. researchgate.net The dimerization into bianthraquinones is a subsequent modification step.

Key Biosynthetic Precursors and Pathways:

| Pathway | Key Precursors | Organism Type | Resulting Anthraquinone Type |

| Polyketide Pathway | Acetyl-CoA, Malonyl-CoA | Fungi, Higher Plants | Emodin-type |

| Shikimate Pathway | Chorismate, Isochorismate | Higher Plants (e.g., Rubiaceae) | Alizarin-type |

Structural Elucidation in Natural Product Chemistry Contexts

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. uni.lu The molecular formula for this compound is C₃₀H₁₈O₄. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. These techniques help to identify the specific arrangement of atoms and the connectivity between them, confirming the presence of the two methyl groups and the bianthraquinone core. Advanced NMR techniques, such as COSY, HMQC, and HMBC, are often employed to establish the final, unambiguous structure. The symmetrical nature of this compound simplifies some aspects of its spectral analysis. The structure is characterized by a racemic mixture due to axial chirality. nih.gov

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Molecular weight and elemental composition. |

| ¹H NMR Spectroscopy | Information about the proton environments in the molecule. |

| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. |

| 2D NMR (COSY, HMQC, HMBC) | Connectivity between protons and carbons, confirming the overall structure. |

Synthetic Methodologies and Chemical Transformations of 2,2 Dimethyl 1,1 Bianthraquinone

Total Synthesis Approaches to the 2,2'-Dimethyl-1,1'-bianthraquinone Scaffold

The creation of the this compound framework relies on two primary strategic disconnections: the formation of the individual anthraquinone (B42736) units and the subsequent coupling to form the biaryl bond.

Transition Metal-Catalyzed Cycloaddition Strategies for Anthraquinone Moieties

The construction of the anthraquinone core often utilizes transition metal-catalyzed cycloaddition reactions, which are highly efficient in forming polycyclic aromatic systems. researchgate.net These methods offer an atom-economical approach to building the intricate framework of anthraquinones from simpler precursors. researchgate.net

One of the prominent methods is the [2+2+2] cycloaddition of alkynes. mdpi.com For instance, iridium-catalyzed [2+2+2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with various alkynes has been shown to produce anthraquinones in good yields. mdpi.comresearchgate.net This reaction proceeds under the influence of a catalyst system like [Ir(cod)Cl]2 combined with a phosphine (B1218219) ligand such as bis(diphenylphosphino)ethane (DPPE). mdpi.comresearchgate.net The choice of solvent can be crucial, with dichloromethane (B109758) being effective for reactions involving internal alkynes. mdpi.com Other transition metals like nickel and cobalt have also been utilized in similar cycloaddition strategies to construct the anthraquinone skeleton. mdpi.comosti.gov

Another powerful strategy involves the palladium-catalyzed dual acylation of 2-bromobenzaldehydes with terminal alkynes, followed by an intramolecular Friedel-Crafts acylation to furnish the anthraquinone core. thieme.de This one-pot relay process is efficient and avoids the use of toxic carbon monoxide gas. thieme.de

The Hauser annulation is another key reaction for synthesizing anthraquinone structures. This method involves the reaction of a cyanophthalide (B1624886) with a suitable dienophile, such as a cyclohexanone (B45756) derivative, under basic conditions to form the anthraquinone ring system. nih.gov

Table 1: Comparison of Transition Metal-Catalyzed Cycloaddition Strategies for Anthraquinone Synthesis

| Catalyst System | Reactants | Product | Key Features |

| [Ir(cod)Cl]2 / DPPE | 1,2-Bis(propiolyl)benzene derivative and alkynes | Substituted anthraquinones | Good yields, simple procedure. mdpi.comresearchgate.net |

| Pd(OAc)2 / Ligand | 2-Bromobenzaldehydes and terminal alkynes | Functionalized anthraquinones | One-pot dual acylation, avoids CO gas. thieme.de |

| Ni(PPh3)2(CO)2 | Diynes and alkynes | Anthraquinones | Catalytic variant of earlier stoichiometric methods. mdpi.com |

| CpCo(CO)2 | Diynes and alkynes | Anthraquinones | Cobalt-catalyzed cyclooligomerization. mdpi.comosti.gov |

Coupling Reactions for Bianthraquinone Linkage Formation

Once the individual 2-methylanthraquinone (B1664562) units are synthesized, the crucial step is the formation of the C-C bond that links the two moieties. The Ullmann coupling and the Suzuki-Miyaura coupling are the most prominent methods for this transformation.

The Ullmann reaction, a classic method for biaryl synthesis, traditionally involves the copper-mediated coupling of two aryl halides at elevated temperatures. wikipedia.orgbyjus.com This reaction has been a cornerstone of aryl-aryl bond formation for over a century. wikipedia.org While effective for symmetrical couplings, the traditional Ullmann reaction often requires harsh conditions and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Modern advancements have led to the development of catalytic systems that operate under milder conditions. organic-chemistry.orgnih.gov For the synthesis of this compound, this would typically involve the coupling of two molecules of a 1-halo-2-methylanthraquinone derivative in the presence of a copper catalyst. byjus.com

The Suzuki-Miyaura coupling is a more contemporary and versatile method for C-C bond formation. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. wikipedia.orgorganic-chemistry.org The synthesis of a bichalcone, a structurally related compound, has been successfully achieved via a Suzuki-Miyaura coupling between a boronated chalcone (B49325) and a brominated chalcone. mdpi.com This approach could be adapted for the synthesis of this compound by coupling a 2-methyl-1-anthraquinoneboronic acid derivative with a 1-halo-2-methylanthraquinone. The reaction is known for its high functional group tolerance and generally proceeds under basic conditions. libretexts.org

Table 2: Comparison of Coupling Reactions for Bianthraquinone Linkage

| Reaction | Catalyst | Reactants | Key Features |

| Ullmann Coupling | Copper | Two molecules of an aryl halide | Classic method, often requires high temperatures. wikipedia.orgbyjus.com |

| Suzuki-Miyaura Coupling | Palladium | Organoboron compound and an organohalide/triflate | Versatile, high functional group tolerance, milder conditions. wikipedia.orglibretexts.org |

Directed Functionalization and Derivatization Strategies of this compound

The functionalization of the pre-formed this compound scaffold allows for the introduction of various substituents, enabling the exploration of structure-activity relationships and the development of new materials.

Regioselective Modification Methods

Achieving regioselectivity in the functionalization of anthraquinones can be challenging due to the multiple potential reaction sites on the aromatic core. researchgate.net However, several methods have been developed to control the position of incoming substituents.

One approach involves the reductive alkylation of hydroxyanthraquinones. For example, the Marschalk reaction, which involves the condensation of a leuco-hydroxyquinizarin with an aldehyde under basic conditions, can lead to regioselective alkylation. researchgate.net The choice of reaction conditions (e.g., base and solvent) can influence the position of alkylation. researchgate.net

Direct C-H functionalization offers an atom-economical way to introduce new groups without the need for pre-functionalized substrates. nih.gov For instance, the silver(I)-catalyzed direct arylation of quinones with boronic acids in the presence of a persulfate co-oxidant has been demonstrated. nih.gov This method proceeds via a presumed radical addition mechanism. nih.gov

Enzymatic methods can also provide high regioselectivity. For example, certain enzymes can catalyze the specific cleavage of anthraquinone rings, which can then be followed by synthetic modifications. nih.govrsc.org

Development of Analytical Derivatization Reagents and Techniques

Anthraquinone derivatives themselves can be used as derivatization reagents to enhance the detection of other molecules in analytical techniques like high-performance liquid chromatography (HPLC). nih.govmdpi.com For instance, anthraquinone-2-carbonyl chloride can be used to tag amines. nih.govmdpi.com The resulting anthraquinone-tagged amines can be detected with high sensitivity using chemiluminescence detection after UV irradiation, which generates reactive oxygen species from the quinone moiety. nih.govmdpi.com

For the analysis of biogenic amines, derivatization with reagents like 3,5-ditrifluorobenzoylchloride followed by gas chromatography-mass spectrometry (GC-MS) has been developed. nih.gov While not directly involving this compound, these techniques highlight the importance of derivatization for the analysis of complex molecules and could be adapted for the detection and quantification of functionalized bianthraquinones.

Asymmetric Synthesis and Enantioselective Approaches to Chiral this compound

Due to the restricted rotation around the C-C single bond connecting the two anthraquinone units, this compound can exist as atropisomers, which are stereoisomers arising from hindered rotation. The synthesis of enantiomerically pure or enriched atropisomers is a significant challenge in organic synthesis. nih.govnih.govresearchgate.net

The direct asymmetric construction of the stereogenic axis is the most challenging yet desirable strategy. nih.gov This can be achieved through atroposelective coupling reactions. For example, nickel-catalyzed asymmetric Ullmann couplings have been developed for the synthesis of axially chiral biaryls. organic-chemistry.org

Another approach is the use of chiral catalysts in cycloaddition reactions that form one of the anthraquinone rings in an enantioselective manner, which could then be coupled to the other half. researchgate.net Chiral phosphoric acids have emerged as powerful catalysts for various asymmetric transformations, including those involving quinone-like intermediates. nih.gov

Biocatalytic methods also show promise for the enantioselective synthesis of atropisomers. nih.gov Enzymes can be used for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral substrates to afford enantioenriched products. nih.gov

Table 3: Approaches to Asymmetric Synthesis of Chiral Bianthraquinones

| Strategy | Method | Key Features |

| Atroposelective Coupling | Nickel-catalyzed asymmetric Ullmann coupling | Direct formation of the chiral axis. organic-chemistry.org |

| Asymmetric Cycloaddition | Chiral phosphoric acid catalysis | Enantioselective formation of one anthraquinone ring. nih.gov |

| Biocatalysis | Kinetic resolution or desymmetrization | Use of enzymes to achieve enantioselectivity. nih.gov |

Chiral Auxiliaries and Catalytic Methods for Stereocontrol

The asymmetric synthesis of axially chiral biaryls, a class to which this compound belongs, has seen significant advancements. nih.gov These strategies often involve the stereoselective coupling of two aryl units.

Chiral Auxiliaries: One established approach involves the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to one of the precursor molecules (e.g., a substituted methyl-anthraquinone). The auxiliary then directs the key coupling reaction (like an Ullmann or Suzuki coupling) to favor the formation of one atropisomer over the other. After the C-C bond is formed, the auxiliary is removed, yielding the enantioenriched bianthraquinone. While direct examples for this compound are not prominent in the literature, this conceptual framework is a cornerstone of asymmetric synthesis. nih.gov A modern variation of this concept involves transient chiral auxiliaries, where an inexpensive chiral molecule, such as the amino acid tert-leucine, can be used catalytically in palladium-catalyzed C-H olefination reactions to generate enantioenriched biaryls with excellent enantioselectivities (95 to >99% ee). nih.gov

Catalytic Methods: More advanced and efficient methods rely on chiral catalysts. These catalysts, often complexed with a transition metal like palladium, rhodium, or copper, create a chiral environment in which the coupling reaction occurs. nih.govacs.org

Asymmetric Cross-Coupling: Reactions like the Suzuki-Miyaura or Negishi coupling can be rendered enantioselective by using a chiral ligand on the metal catalyst. The ligand, often a phosphorus- or nitrogen-based molecule with its own chirality, influences the spatial arrangement of the reactants as they bind to the metal center, leading to a preference for one of the final atropisomers.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for a range of asymmetric transformations, including the construction of axially chiral compounds. acs.orgresearchgate.net These catalysts can activate substrates through hydrogen bonding, facilitating a highly stereocontrolled reaction. For instance, they have been successfully used in the direct arylative reactions of 2-naphthols with quinone derivatives, demonstrating efficient transfer of stereochemical information to create axial chirality. acs.org This methodology could hypothetically be adapted for the synthesis of bianthraquinones.

C-H Activation: Recent strategies involve the direct, palladium-catalyzed asymmetric C-H activation. nih.govresearchgate.net This allows for the coupling of two aryl groups without the need for pre-functionalization (e.g., converting one group to a boronic acid and the other to a halide). Using a chiral ligand in conjunction with the palladium catalyst can achieve high levels of stereocontrol. researchgate.net

A summary of relevant catalytic approaches is presented below.

| Catalytic Strategy | Metal/Catalyst Type | Key Feature | Potential Application to Bianthraquinones |

| Asymmetric C-H Olefination | Palladium with a transient chiral auxiliary (e.g., tert-leucine) | Uses an inexpensive, catalytic auxiliary to achieve high enantioselectivity. nih.gov | Coupling of a methyl-anthraquinone derivative with a suitable partner. |

| Asymmetric Ring-Opening | Copper with a chiral ligand | Efficient for synthesizing atropisomeric nitrones, which are versatile intermediates for biaryls. nih.gov | A multi-step synthesis where the biaryl axis is formed via a nitrone intermediate. |

| Asymmetric Arylation | Chiral Phosphoric Acid (Organocatalyst) | Transfers stereochemical information via hydrogen bonding to control axis chirality in biaryldiol products. acs.org | Direct coupling of anthraquinone-type precursors. |

Enantioenrichment and Resolution Techniques

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers) of this compound, separation techniques are required to isolate the individual, optically active isomers.

Classical Resolution: This traditional method involves reacting the racemic bianthraquinone with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomers. Because diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional methods like fractional crystallization or chromatography. Once separated, the resolving agent is chemically removed from each diastereomer to yield the pure enantiomers of the original compound.

Chromatographic Resolution: The most common and effective modern method for separating enantiomers is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC).

Chiral Stationary Phases (CSPs): This technique uses a column packed with a chiral stationary phase. As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral surface. One enantiomer will have a stronger interaction and will therefore move more slowly through the column than the other. This difference in retention time allows for their separation and collection as two distinct, enantiopure fractions. CSPs are a time-honored alternative for accessing enantiopure compounds readily. researchgate.net

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. For example, a chiral acylation catalyst could selectively acylate one enantiomer of a bianthraquinone precursor much faster than the other. rsc.org The reaction is stopped before completion, resulting in a mixture of the unreacted, enantioenriched starting material and the acylated product, which can then be separated. This technique has been successfully applied to resolve derivatives of 1,1'-binaphthyl-2,2'-diamine (BINAM), a structurally related class of axially chiral compounds, achieving high selectivity factors (s = up to 127). rsc.org

A comparison of resolution techniques is provided in the table below.

| Resolution Technique | Principle | Advantages | Common Application |

| Classical Resolution | Formation and separation of diastereomers. | Scalable, uses established chemical principles. | Separation of acidic or basic racemates. |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | Highly effective, analytical and preparative scale, applicable to a wide range of compounds. researchgate.net | Gold standard for determining enantiomeric excess and for preparative separation. |

| Kinetic Resolution | Different reaction rates for each enantiomer with a chiral catalyst/reagent. rsc.org | Can be highly selective, useful for large-scale synthesis. | Asymmetric acylation, oxidation, or reduction reactions. |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyl 1,1 Bianthraquinone

Oxidation-Reduction Chemistry and Redox Properties of the Anthraquinone (B42736) Corejcesr.orgacs.orgnih.gov

The chemistry of 2,2'-Dimethyl-1,1'-bianthraquinone is dominated by the redox properties of its two anthraquinone units. Anthraquinone and its derivatives are well-known for their ability to undergo reversible oxidation-reduction reactions, a property that makes them a significant class of bioactive compounds and materials for energy storage. jcesr.orgfrontiersin.org

Electrochemical Redox Mechanismsjcesr.orgacs.orgresearchgate.net

The electrochemical behavior of the anthraquinone core typically involves a two-step reduction process. The first step is a reversible one-electron reduction to form a stable semiquinone radical anion. nih.govresearchgate.net This is followed by a second one-electron reduction to yield a dianion. acs.org

The redox potential of these processes is sensitive to the nature and position of substituents on the anthraquinone ring. jcesr.org Electron-donating groups, such as the methyl groups in this compound, are known to improve the reduction window. jcesr.orgacs.org Computational studies on various anthraquinone derivatives have shown that complete methylation can enhance the reduction window by approximately 0.4 V. jcesr.orgacs.org This effect is attributed to the electron-donating nature of the methyl groups, which increases the electron density on the quinone system, making it easier to reduce. A relationship has been established between the computed Lowest Unoccupied Molecular Orbital (LUMO) energy and the reduction potential, which can be used to screen and predict the electrochemical properties of numerous anthraquinone derivatives. jcesr.orgacs.org

In non-aqueous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (CH₂Cl₂), the first one-electron reduction of anthraquinone derivatives typically occurs at potentials around -0.70 V and -0.90 V (vs. Ag/AgCl), respectively. researchgate.net The presence of lithium ions can also increase the reduction potential by about 0.4 V due to the formation of a Lewis acid-base complex. acs.org

Chemical Oxidation and Reduction Pathwayswikipedia.orgnih.gov

The anthraquinone core can be chemically reduced and oxidized through various pathways. A common method for the reduction of quinones is the use of sodium dithionite. nih.gov The reverse reaction, the oxidation of the hydroquinone (B1673460) form back to the quinone, can be readily achieved. For instance, the anthraquinone process for manufacturing hydrogen peroxide relies on the cyclic reduction and subsequent autoxidation of an anthraquinone derivative. wikipedia.org In this process, an anthraquinone is hydrogenated to its corresponding anthrahydroquinone, which is then oxidized by air to regenerate the anthraquinone and produce hydrogen peroxide. wikipedia.org

The oxidation of related anthracene (B1667546) derivatives can sometimes lead to unexpected products. For example, the oxidation of certain anthracenols with reagents like lead(IV) oxide (PbO₂) can yield dearomatized enone dimers instead of the expected biaryl products. nih.gov This highlights that while the core redox cycle is predictable, alternative reaction pathways can exist depending on the specific substrate and reaction conditions.

Rearrangement Reactions and Their Mechanisms in Bianthraquinone Systemsresearchgate.netnih.govnih.gov

Rearrangement reactions represent a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are reorganized. wiley-vch.deyoutube.com In systems related to bianthraquinones, several types of rearrangements have been observed, often triggered by photochemical, thermal, or chemical means.

While specific rearrangement studies on this compound are not extensively documented, the reactivity of related anthraquinone systems provides insight into potential pathways. For example, photochemical transformations of 2-arylamino-1-phenoxy-9,10-anthraquinones can involve the Smiles rearrangement, where a group migrates from one atom to another within the molecule. researchgate.net Another example is the anionic homo-Fries rearrangement, which has been considered in the synthetic strategy for related spirocyclic anthraquinone natural products. nih.gov

Skeletal rearrangements are also known in related polycyclic systems like camphorquinone, a sibling molecule to camphor. nih.gov These rearrangements are often driven by the relief of ring strain and can lead to deep-seated changes in the molecular structure. nih.gov Such reactions typically proceed through intermediates like carbocations or other reactive species, with the migration of an alkyl or aryl group. wiley-vch.delibretexts.org The specific mechanism and product of a rearrangement are highly dependent on the substrate's structure and the reaction conditions. wiley-vch.de

Photochemical and Thermal Reactivity of 2,2'-Dimethyl-1,1'-bianthraquinoneufba.brresearchgate.netresearchgate.net

The response of this compound to light and heat is a critical aspect of its chemical behavior.

Photochemical Reactivity: Anthraquinone derivatives are known to be photochemically active. The photochemistry of anthraquinones can involve various processes, including photoinduced electron transfer and rearrangement reactions. researchgate.netnih.gov For example, the irradiation of certain substituted anthraquinones can lead to the migration of substituent groups. researchgate.net In the presence of a suitable partner, photoexcited anthraquinones can participate in redox reactions. The photochemistry of tris(2,2'-bipyridine)ruthenium(II) with persulfate, for instance, involves a photoinduced electron transfer, and similar principles can apply to anthraquinone systems. utexas.eduutexas.edu

Thermal Reactivity: The thermal stability of quinones is strongly influenced by their molecular structure. ufba.brresearchgate.net A study evaluating various quinones showed that compounds like 1,4-benzoquinone (B44022) and 9,10-anthraquinone are thermally stable over a significant temperature range. ufba.br In contrast, quinones with carbonyl groups in the ortho position, such as 1,2-naphthoquinone, tend to be less stable due to electronic repulsion between the adjacent carbonyls. ufba.br Given that this compound is composed of two 9,10-anthraquinone units (a para-quinone system), it is expected to exhibit relatively high thermal stability. However, the stability can be affected by the presence of substituents and the specific conditions of processing or use. researchgate.net

Structure-Reactivity Relationships in this compound Analogues

The relationship between the structure of anthraquinone derivatives and their chemical reactivity is a key area of study, particularly for designing molecules with specific properties. frontiersin.orgresearchgate.netresearchgate.net

The substituents on the anthraquinone core play a crucial role in determining its reactivity. As mentioned, electron-donating groups like the methyl groups in this compound increase the electron density of the aromatic system, which influences its redox potential. jcesr.orgacs.org This makes the molecule easier to reduce compared to the unsubstituted parent compound.

In a broader context, the type and position of functional groups on the anthraquinone skeleton dictate a wide range of properties. For instance, the presence and location of hydroxyl groups are strongly related to various pharmacological activities. researchgate.net Structure-activity relationship (SAR) studies on various anthraquinone analogues have shown that even simple structural changes can lead to significant differences in biological or chemical activity. frontiersin.orgresearchgate.netnih.gov For example, in a study of antifouling agents, structurally simple derivatives like 2-hydroxyanthraquinone (B1200814) showed high activity at very low concentrations. frontiersin.org The analysis of different R-groups at various positions on the anthraquinone scaffold is a common method to understand these relationships. frontiersin.orgresearchgate.net Therefore, the reactivity of analogues of this compound would be expected to vary significantly with changes in the number and position of methyl groups or the introduction of other functional groups.

Data Tables

Table 1: Electrochemical Properties of Anthraquinone Derivatives

| Compound/System | Property | Value/Observation | Reference |

| Anthraquinone (AQ) Derivatives | Reduction Potential | Complete methylation can improve the reduction window by ~0.4 V. | jcesr.orgacs.org |

| Anthraquinone (AQ) Derivatives | Reduction Potential | Lithium ion pairing can increase the reduction potential by ~0.4 V. | acs.org |

| Anthraquinone Derivatives | First Reduction Potential (in DMF) | Approx. -0.70 V vs. Ag/AgCl | researchgate.net |

| Anthraquinone Derivatives | First Reduction Potential (in CH₂Cl₂) | Approx. -0.90 V vs. Ag/AgCl | researchgate.net |

Table 2: Thermal Stability of Selected Quinones

| Compound | Position of Carbonyls | Thermal Stability | Reference |

| 1,4-Benzoquinone | para | Thermally stable in the evaluated range | ufba.br |

| 1,4-Naphthoquinone | para | Thermally stable in the evaluated range | ufba.br |

| 9,10-Anthraquinone | para | Thermally stable in the evaluated range | ufba.br |

| 1,2-Naphthoquinone | ortho | Decomposes above 100 °C | ufba.br |

| 9,10-Phenanthraquinone | ortho | Decomposes above 215 °C | ufba.br |

Advanced Spectroscopic Characterization of 2,2 Dimethyl 1,1 Bianthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis (1D, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure and conformational dynamics of 2,2'-Dimethyl-1,1'-bianthraquinone in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space connectivities.

1D NMR: The ¹H NMR spectrum provides initial information about the chemical environment of the hydrogen atoms. For this compound, the aromatic protons typically appear as a complex multiplet in the downfield region, while the methyl protons give rise to a singlet in the upfield region. beilstein-journals.org The integration of these signals confirms the number of protons in each environment. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbons of the anthraquinone (B42736) core are characteristically found at very low field.

2D NMR: To unravel the complex and often overlapping signals in the 1D spectra, 2D NMR techniques are indispensable.

Conformational analysis of bianthraquinones can be further supported by quantum mechanical calculations, where the theoretical NMR parameters of different low-energy conformers are compared with experimental data. researchgate.net

Below is a representative table of expected NMR data, though specific chemical shifts can vary with the solvent used.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| Methyl (CH₃) | ~2.5 (s, 6H) | ~20 | HMBC to C-1', C-2, C-2', C-3 |

| Aromatic (Ar-H) | 7.5 - 8.3 (m, 12H) | 125 - 140 | COSY between adjacent protons, HSQC to corresponding carbons, HMBC to other aromatic and quinone carbons |

| Carbonyl (C=O) | - | ~185 | HMBC to nearby aromatic protons |

| C-1/C-1' | - | ~145 | HMBC to methyl and aromatic protons |

| C-2/C-2' | - | ~140 | HMBC to methyl protons |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation (HRMS, ESI-MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. For this compound (C₃₀H₁₈O₄), the expected monoisotopic mass is approximately 442.1205 Da. uni.lu The high accuracy of HRMS helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar and large molecules. researchgate.net In ESI-MS, the analyte is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. researchgate.netnih.gov For this compound, observing these ions confirms the molecular weight.

Fragmentation Pattern: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in tandem MS/MS experiments), a characteristic fragmentation pattern is produced. researchgate.net The fragmentation of anthraquinone derivatives often involves the sequential loss of neutral molecules like carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.net The analysis of these fragment ions provides valuable information for confirming the anthraquinone core structure. The fragmentation pathways can help to distinguish between different isomers.

Table 2: Predicted ESI-MS Data for this compound

| Adduct/Fragment | m/z (Mass-to-Charge Ratio) | Ion Type |

|---|---|---|

| [M+H]⁺ | 443.1278 | Protonated Molecule |

| [M+Na]⁺ | 465.1097 | Sodium Adduct |

| [M-H]⁻ | 441.1132 | Deprotonated Molecule |

| [M]⁺ | 442.1200 | Molecular Ion |

Predicted values can be calculated using tools like CCSbase. uni.lu

Electronic Absorption and Emission Spectroscopy for Probing Electronic Structure and Transitions (UV-Vis)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the electronic structure and transitions of this compound. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states, and the subsequent emission of light provides information about the nature of these excited states.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is characterized by several absorption bands corresponding to different electronic transitions. researchgate.net

The specific wavelengths and intensities of the absorption maxima provide a fingerprint for the molecule and can be compared with theoretical calculations to understand the nature of the electronic transitions.

Emission Spectroscopy: While many anthraquinones are weakly fluorescent, their emission properties, if present, can offer further insights into the excited state. The emission spectrum is typically red-shifted (at lower energy) compared to the absorption spectrum due to energy loss in the excited state before emission. The shape and position of the emission band can be sensitive to the molecular conformation and the environment.

Table 3: Typical UV-Vis Absorption Data for Anthraquinone Derivatives

| Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|

| 250 - 350 | High | π → π* transitions |

| > 350 | Low to Medium | n → π* transitions and charge-transfer bands |

Specific values are dependent on the solvent and the exact substitution pattern. researchgate.netresearchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for obtaining a unique molecular fingerprint of a compound. nih.gov These techniques probe the vibrational energy states of molecules, providing detailed information about chemical bonding, functional groups, and molecular structure. nih.govarxiv.org For a complex molecule like this compound, both FTIR and Raman spectroscopy are indispensable for its structural elucidation and for studying its interactions with other molecules or surfaces.

FTIR spectroscopy is based on the absorption of infrared radiation at frequencies that correspond to the natural vibrational frequencies of the molecule's bonds. youtube.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. nih.gov In contrast, Raman spectroscopy is a light scattering technique where a laser excites the molecules, and the scattered light is analyzed. youtube.com A small fraction of the scattered light is shifted in frequency due to inelastic scattering, a phenomenon known as the Raman effect. nih.gov For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule's electron cloud. nih.gov Consequently, FTIR and Raman spectra are often complementary, providing a more complete vibrational profile of the molecule. nih.gov

The vibrational spectrum of this compound is expected to be rich and complex, dominated by features arising from the anthraquinone core and the methyl substituents. Key vibrational modes include:

C=O (Carbonyl) Stretching: The anthraquinone moiety contains two carbonyl groups. These typically give rise to strong, characteristic absorption bands in the IR spectrum and strong signals in the Raman spectrum. The exact frequency of these vibrations can be sensitive to the molecular environment and conjugation within the bianthraquinone system.

Aromatic C=C Stretching: The multiple aromatic rings of the bianthraquinone framework will produce a series of sharp bands in both IR and Raman spectra, typically in the 1400-1600 cm⁻¹ region. These bands are characteristic of the polycyclic aromatic structure.

C-H Stretching and Bending: Vibrations associated with the aromatic C-H bonds and the methyl (CH₃) groups will also be present. The aliphatic C-H stretching from the methyl groups is expected in the 2800-3000 cm⁻¹ region. Aromatic C-H stretching occurs at slightly higher wavenumbers. Bending vibrations (scissoring, rocking, wagging) for these groups will appear at lower frequencies.

C-C Stretching: Stretching vibrations of the single bonds connecting the two anthraquinone units and the methyl groups to the aromatic rings will also contribute to the complex vibrational spectrum.

By analyzing the precise positions, intensities, and shapes of these vibrational bands, researchers can confirm the identity of this compound and gain insights into its conformational properties and intermolecular interactions. For instance, changes in the carbonyl stretching frequency could indicate hydrogen bonding or coordination to a metal center.

Advanced Electrochemical Spectroscopy for Redox Behavior and Interfacial Studies (EIS, Voltammetry)

Advanced electrochemical techniques, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), are crucial for characterizing the redox properties of this compound and for studying its behavior at interfaces, such as an electrode surface. scielo.org.mx The anthraquinone core is well-known for its ability to undergo reversible two-electron, two-proton reduction-oxidation processes, making these techniques particularly informative.

Cyclic Voltammetry (CV) is a potentiodynamic technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. abechem.com The resulting current is plotted against the applied potential, producing a voltammogram. For a reversible redox-active species like this compound, the CV would be expected to show a pair of peaks: a reduction (cathodic) peak on the forward scan and an oxidation (anodic) peak on the reverse scan. The key parameters obtained from a CV experiment include:

Peak Potentials (Epc and Epa): The potentials at which the cathodic and anodic peak currents occur, respectively. The average of these potentials provides the formal redox potential (E°'), a thermodynamic measure of the ease of the redox reaction. abechem.com

Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials. For a reversible, one-electron process, ΔEp is theoretically 59/n mV at 25 °C (where n is the number of electrons). Larger separations can indicate slower electron transfer kinetics.

Peak Currents (ipc and ipa): The magnitude of the peak currents is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process. This relationship allows for quantitative analysis. mdpi.com

By studying the voltammetric behavior under different conditions (e.g., varying pH, solvent, or scan rate), detailed information about the redox mechanism, the number of electrons and protons involved, and the kinetics of electron transfer can be elucidated. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) is a powerful steady-state technique that probes the impedance of an electrochemical system over a wide range of AC frequencies. nih.gov A small amplitude sinusoidal potential is applied to the electrode, and the resulting current response is measured. The data is often presented as a Nyquist plot (imaginary vs. real impedance). EIS is particularly useful for studying interfacial phenomena, such as the adsorption of molecules onto an electrode surface and the charge-transfer resistance of a redox reaction. scielo.org.mxnih.gov

When studying this compound, EIS can provide quantitative information on:

Charge-Transfer Resistance (Rct): This parameter, represented by the diameter of a semicircle in the Nyquist plot, is inversely related to the rate of electron transfer at the electrode-solution interface. A smaller Rct indicates faster kinetics. nih.gov

Double-Layer Capacitance (Cdl): This relates to the capacitance of the ionic layer that forms at the electrode surface. Adsorption of molecules like this compound onto the electrode can cause changes in Cdl.

Solution Resistance (Rs): The resistance of the electrolyte solution between the working and reference electrodes.

Together, CV and EIS provide a comprehensive understanding of the thermodynamic and kinetic aspects of the redox behavior of this compound, as well as its interaction with conductive surfaces. abechem.com

Table 2: Electrochemical Parameters for Characterizing this compound

| Parameter | Technique | Significance |

|---|---|---|

| Formal Redox Potential (E°') | Cyclic Voltammetry (CV) | Thermodynamic measure of the molecule's tendency to be oxidized or reduced. |

| Peak Separation (ΔEp) | Cyclic Voltammetry (CV) | Indicates the reversibility and kinetics of the electron transfer process. |

| Peak Current (ip) | Cyclic Voltammetry (CV) | Proportional to concentration; used for quantitative analysis and to study diffusion. |

| Charge-Transfer Resistance (Rct) | Electrochemical Impedance Spectroscopy (EIS) | Quantifies the kinetic barrier for electron transfer at the electrode interface. |

Theoretical and Computational Chemistry Studies of 2,2 Dimethyl 1,1 Bianthraquinone

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2'-Dimethyl-1,1'-bianthraquinone, DFT calculations are essential for understanding its geometry, stability, and reactivity.

Detailed Research Findings: DFT calculations typically begin with a geometry optimization of the molecule's structure. Using functionals like B3LYP or ωB97X-D combined with basis sets such as 6-31G(d,p), researchers can determine the most stable three-dimensional arrangement of the atoms. researchgate.netnih.gov A key feature of this molecule is its axial chirality, or atropisomerism, arising from hindered rotation around the single bond connecting the two anthraquinone (B42736) units. DFT calculations can predict the dihedral angle between the two planar anthraquinone systems in the lowest energy conformation.

A crucial aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.govnih.gov

| Computational Parameter | Purpose in Studying this compound | Typical Methods/Basis Sets | Expected Insights |

|---|---|---|---|

| Geometry Optimization | To find the most stable 3D structure and predict the atropisomeric conformation. | DFT (e.g., B3LYP, ωB97X-D) with basis sets like 6-31G(d,p). | Optimized bond lengths, bond angles, and the crucial dihedral angle of the chiral axis. nih.gov |

| Frontier Molecular Orbitals (FMOs) | To understand electronic transitions, reactivity, and kinetic stability. | Analysis of HOMO and LUMO energies and distributions. | Energy of HOMO, LUMO, and the energy gap (ΔE). Visualization of orbital lobes. youtube.comnih.gov |

| Molecular Electrostatic Potential (MEP) | To identify sites for electrophilic and nucleophilic attack. | Mapping the electrostatic potential onto the electron density surface. | Color-coded map showing electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netnih.gov |

| Natural Bond Orbital (NBO) Analysis | To analyze charge distribution and intramolecular stabilizing interactions. | A method to study donor-acceptor interactions in the molecule. | Information on hyperconjugation and charge delocalization, contributing to molecular stability. nih.gov |

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, ECD)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, these predictions can aid in structure verification and understanding its interaction with light.

Detailed Research Findings: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. These calculations can predict the maximum absorption wavelengths (λmax) and their corresponding oscillator strengths, providing a theoretical UV-Vis spectrum that can be compared with experimental data.

Given that this compound is a chiral molecule, it is expected to exhibit a signal in Electronic Circular Dichroism (ECD) spectroscopy. TD-DFT can also simulate the ECD spectrum, which is crucial for determining the absolute configuration (P or M) of the atropisomers. The calculated ECD spectrum for a specific enantiomer can be compared to the experimental spectrum to assign its stereochemistry.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. Theoretical chemical shifts are calculated for the optimized molecular structure and are often scaled or compared to a reference standard (like TMS) to correlate with experimental values. These predictions are highly useful for assigning specific peaks in the experimental NMR spectrum to particular atoms in the molecule.

| Spectroscopic Technique | Computational Method | Predicted Properties | Application for this compound |

|---|---|---|---|

| UV-Vis Spectroscopy | TD-DFT | Absorption wavelengths (λmax), oscillator strengths. | Understanding electronic transitions and correlating with observed color. |

| Electronic Circular Dichroism (ECD) | TD-DFT | Rotatory strengths, full ECD spectrum. | Assignment of absolute configuration (P/M) of the atropisomers. |

| Nuclear Magnetic Resonance (NMR) | DFT with GIAO method | ¹H and ¹³C chemical shifts (δ). | Aiding in the assignment of experimental NMR spectra and structure confirmation. |

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry provides a lens to view the fleeting moments of a chemical reaction, including the high-energy transition states that are difficult to observe experimentally.

Detailed Research Findings: For this compound, a key mechanistic question is the barrier to rotation around the C1-C1' bond, which dictates the stability of its atropisomers. Computational methods can map the potential energy surface as a function of the dihedral angle of the chiral axis. By rotating the bond incrementally and calculating the energy at each step, a rotational energy profile can be generated. nih.gov

The highest points on this profile correspond to the transition states for racemization. The energy difference between the ground state (the stable, twisted conformation) and the transition state (a planar or near-planar conformation) is the activation energy (ΔG‡) for rotation. nih.govacademie-sciences.fr This calculated barrier determines whether the atropisomers are stable and separable at a given temperature or if they rapidly interconvert. academie-sciences.fr Such studies can classify the molecule into different atropisomeric classes based on its rotational half-life. nih.gov Furthermore, computational methods can be used to study the mechanisms of reactions where the bianthraquinone acts as a reactant, for instance, in redox processes or nucleophilic additions to the quinone rings.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the study of molecular motion and interactions within a larger system.

Detailed Research Findings: MD simulations can provide a dynamic picture of the conformational flexibility of this compound. An MD simulation would model the molecule, often surrounded by solvent molecules, over a period of time (from nanoseconds to microseconds). By tracking the atomic coordinates, one can observe the fluctuations in bond lengths, angles, and especially the critical dihedral angle of the chiral axis. This analysis reveals the range of accessible conformations and the preferred orientations of the two anthraquinone units at a given temperature.

Furthermore, MD simulations are excellent tools for studying intermolecular interactions. By simulating multiple bianthraquinone molecules together, one can investigate how they pack in a condensed phase, identifying dominant interactions like π-π stacking between the aromatic rings or van der Waals forces. These simulations can predict how the molecule might interact with other molecules, such as substrates or receptors in a biological context, by analyzing non-covalent interactions like hydrogen bonds and hydrophobic contacts.

Solvent Effects and Environmental Perturbations on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects to provide more realistic predictions.

Detailed Research Findings: Solvent effects can be modeled either explicitly, by including individual solvent molecules in the simulation box (common in MD), or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method in DFT calculations.

For this compound, these calculations can reveal how solvent polarity affects its properties. For instance, the HOMO-LUMO energy gap can change in different solvents, leading to a shift in the UV-Vis absorption spectrum (solvatochromism). The stability of the ground state and the energy of the transition state for rotation can also be solvent-dependent, meaning the barrier to racemization might be different in a nonpolar solvent like hexane (B92381) compared to a polar one like water or methanol. aps.org These studies are crucial for accurately comparing theoretical predictions with experimental data, which are almost always measured in solution.

Stereochemistry and Chiral Properties of 2,2 Dimethyl 1,1 Bianthraquinone

Analysis of Axial Chirality and Restricted Rotation

Axial chirality is a special form of chirality that arises not from a stereocenter, but from the non-planar arrangement of four groups about a chiral axis. In the case of 2,2'-Dimethyl-1,1'-bianthraquinone, the restricted rotation around the single bond connecting the two anthraquinone (B42736) rings (the C1-C1' bond) is the source of this chirality.

Table 1: Estimated Rotational Barrier for this compound based on Analogous Systems

| Property | Estimated Value (kcal/mol) | Basis of Estimation |

| Rotational Energy Barrier (ΔG‡) | > 20 | Analogy with sterically hindered biaryls and 1,8-ditolylanthracene derivatives. nih.gov The presence of ortho-methyl groups is expected to create significant steric hindrance, leading to a high barrier to rotation. nih.govchemrxiv.orgbiomedres.usbiomedres.us |

This high rotational barrier means that the interconversion between the two enantiomeric forms of this compound is slow, allowing them to exist as distinct chemical entities.

Conformational Isomerism and Dynamics

The restricted rotation in this compound not only leads to axial chirality but also to the possibility of different conformational isomers. The two anthraquinone rings can be arranged in a syn or anti conformation relative to each other. These conformers are in dynamic equilibrium, and the position of this equilibrium is governed by the relative energies of the conformers.

The study of such dynamic processes can be effectively carried out using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govfrontiersin.org By monitoring the changes in the NMR spectrum at different temperatures, it is possible to determine the rate of interconversion between the conformers and, consequently, the energy barrier to rotation. In the absence of specific NMR data for this compound, we can infer the likely conformational preferences from general principles of steric hindrance. The anti conformer, where the two methyl groups are positioned away from each other, is expected to be sterically more favorable and thus lower in energy than the syn conformer, where the methyl groups are in closer proximity.

Table 2: Predicted Conformational Properties of this compound

| Conformer | Relative Energy | Expected Population at Equilibrium | Rationale |

| anti | Lower | Higher | Reduced steric strain between the methyl groups. |

| syn | Higher | Lower | Increased steric repulsion between the methyl groups. |

Chiral Recognition and Enantioselective Interactions

The existence of stable enantiomers of this compound opens up the possibility for these enantiomers to participate in chiral recognition processes. Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). This differential interaction is the basis for many biological processes and is a key principle in enantioselective catalysis and chiral separations.

The separation of the enantiomers of this compound can be achieved using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). phenomenex.comuhplcs.comchiralpedia.comslideshare.netsigmaaldrich.com The CSP creates a chiral environment where one enantiomer of the bianthraquinone interacts more strongly than the other, leading to different retention times and thus separation. The interactions responsible for chiral recognition are typically a combination of non-covalent forces such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric repulsion.

Table 3: Common Chiral Stationary Phases (CSPs) and Their Interaction Mechanisms

| CSP Type | Primary Interaction Mechanisms | Potential for Separating Bianthraquinones |

| Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Hydrogen bonding, π-π interactions, steric hindrance | High, due to the aromatic and polar nature of the anthraquinone rings. |

| Pirkle-type (brush-type) | π-π interactions, hydrogen bonding, dipole-dipole interactions | Good, particularly for aromatic compounds with polar functional groups. |

| Cyclodextrin-based | Inclusion complexation, hydrogen bonding | Moderate, depends on the fit of the bianthraquinone within the cyclodextrin (B1172386) cavity. |

| Protein-based | Hydrophobic and polar interactions, steric hindrance | Possible, but often used for more biologically relevant molecules. |

The ability of this compound to engage in enantioselective interactions also suggests its potential use as a chiral ligand in asymmetric catalysis, where it could induce chirality in the products of a chemical reaction. beilstein-journals.org

Chiral Induced Spin-Selectivity (CISS) Effects in Systems Incorporating this compound

A more recently discovered and highly intriguing property of chiral molecules is the Chiral Induced Spin-Selectivity (CISS) effect. nih.govwikipedia.orgnih.govweizmann.ac.il This phenomenon describes the ability of a chiral molecule to act as a spin filter, meaning that the transmission of electrons through the molecule is dependent on the electron's spin. nih.govwikipedia.org The CISS effect has been observed in a variety of chiral systems, including DNA, peptides, and synthetic chiral molecules. nih.govaip.org

Axially chiral molecules, such as this compound, are promising candidates for exhibiting the CISS effect. aip.orgnih.gov For the CISS effect to be observed, the chiral molecule typically needs to be part of an organized assembly, such as a self-assembled monolayer on a surface. In such a system, the chirality of the bianthraquinone could lead to a preferential transmission of either spin-up or spin-down electrons. The direction of spin preference would be opposite for the two enantiomers.

While direct experimental evidence of the CISS effect in this compound systems is not yet reported in the literature, studies on other axially chiral molecules like binaphthyl (BINAP) derivatives have demonstrated significant spin polarization. nih.gov The magnitude of the CISS effect has been correlated with the chiroptical properties of the molecules, such as their circular dichroism (CD) spectra. nih.gov

Table 4: Key Findings on CISS Effect in Axially Chiral Systems

| Chiral System | Observed Spin Polarization | Key Finding | Reference |

| Binaphthalene (BINAP) derivatives | ~50% | Similar spin polarization for BINAP and its longer analogue TERNAP, suggesting the dissymmetry factor is a key parameter. | nih.gov |

| Helical Polymers | Significant | CISS effect is a nonlocal property and can be enhanced in supramolecular structures. | aip.org |

The potential for this compound to exhibit the CISS effect makes it a molecule of interest for the development of novel spintronic devices, where electron spin, in addition to its charge, is utilized for information processing and storage.

Advanced Research Applications of 2,2 Dimethyl 1,1 Bianthraquinone in Chemical Sciences and Materials Engineering

Integration into Advanced Materials Science

The distinct architecture of 2,2'-Dimethyl-1,1'-bianthraquinone, featuring a chiral axis and redox-active quinone moieties, suggests its potential as a building block for novel functional materials. Research in this area is multifaceted, exploring its utility in organic electronics, the formation of ordered supramolecular structures, and its incorporation into polymeric systems.

Organic Electronics and Optoelectronic Devices

While the broader class of anthraquinone (B42736) derivatives has been investigated for applications in organic electronics, specific research detailing the performance of this compound in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) is not extensively documented in publicly available literature. The fundamental properties of anthraquinones, such as their electron-accepting nature, make them candidates for n-type semiconductors. However, without specific studies on this particular dimethyl-substituted bianthraquinone, its charge carrier mobility, energy levels, and device performance remain speculative.

Supramolecular Assemblies and Frameworks

The non-planar, chiral structure of this compound makes it an intriguing candidate for the construction of complex supramolecular assemblies. The formation of such structures is often guided by non-covalent interactions, including π-π stacking and hydrogen bonding. In principle, the methyl groups and the quinone oxygen atoms could direct the self-assembly into unique three-dimensional frameworks. However, specific research demonstrating the successful design and characterization of supramolecular structures based solely on this compound is limited.

Polymeric Systems and Composites

Catalysis and Organocatalysis Utilizing this compound Derivatives

Electrochemical Systems and Energy Storage Research

The redox-active nature of the quinone functional groups in this compound makes it a compound of interest for electrochemical applications, particularly in the field of energy storage.

Electrochemical Sensors and Probes for Chemical Analytes

The inherent electrochemical properties of the anthraquinone scaffold make this compound a molecule of interest in the development of electrochemical sensors. While direct applications of this specific compound are emerging, the broader class of anthraquinone derivatives is well-established in this field. These compounds can be incorporated into electrode materials, where their reversible redox behavior is exploited for the detection of various analytes. For instance, the modification of electrodes with anthraquinone derivatives has been shown to enhance the sensitivity and selectivity of sensors for biomarkers like cytokeratin 18, a marker for bladder cancer. mdpi.com The electrochemical response of the sensor, often measured by techniques such as electrochemical impedance spectroscopy (EIS), changes upon the binding of the target analyte to the modified electrode surface. mdpi.com This change in electrical signal can be correlated to the concentration of the analyte, enabling quantitative detection. mdpi.com The robust and predictable electrochemical behavior of the anthraquinone core in this compound suggests its potential for similar applications, possibly with tailored selectivity due to its specific dimethyl substitution pattern.

Table 1: Electrochemical Sensor Application

| Sensor Component | Analyte | Detection Principle | Potential Application |

| Anthraquinone-modified electrode | Biomarkers (e.g., cytokeratin 18) | Change in electrochemical impedance upon analyte binding | Early disease diagnosis |

Photophysical Applications (e.g., Fluorescent Probes, Light-Harvesting Systems)

The photophysical properties of this compound, stemming from its extended π-conjugated system, make it a candidate for applications in fluorescence and light-harvesting technologies. Anthraquinone derivatives are known to exhibit interesting photophysical behaviors, including fluorescence, which can be modulated by their chemical environment and structural modifications. rsc.orgresearchgate.net

As fluorescent probes , anthraquinone-based molecules can be designed to report on specific biological events or the presence of certain analytes. Their fluorescence properties, such as quantum yield and lifetime, can be sensitive to solvent polarity and binding interactions. rsc.orgresearchgate.net For example, the fluorescence of amino-substituted anthraquinones can be significantly influenced by the polarity of the solvent, which is attributed to structural changes in the molecule. rsc.orgresearchgate.net This sensitivity can be harnessed to probe local environments within complex systems. While specific data on this compound's fluorescence is not widely detailed, its structural similarity to other fluorescent anthraquinones suggests potential in this area.

In the context of light-harvesting systems , the goal is to absorb light energy and transfer it efficiently. Metallosupramolecular assemblies incorporating various chromophores are a key strategy in developing artificial photosynthetic systems. researchgate.net The broad absorption spectra of certain dyes are crucial for capturing a wide range of the solar spectrum. researchgate.net While not a primary light-harvester itself, the bianthraquinone core could potentially be functionalized to act as a component in such systems, either as an energy acceptor or donor, or as a structural scaffold to organize other chromophores. The development of such systems often involves intricate self-assembly strategies to create efficient energy transfer pathways. researchgate.net

Table 2: Photophysical Properties and Applications

| Application | Key Property | Underlying Principle |

| Fluorescent Probes | Environment-sensitive fluorescence | Changes in fluorescence quantum yield and lifetime in response to solvent polarity or analyte binding. rsc.orgresearchgate.net |

| Light-Harvesting Systems | Energy transfer | Absorption of light and subsequent transfer of excitation energy to a reaction center. researchgate.net |

Chemical Biology Probes and Mechanistic Tools (excluding therapeutic claims)

Beyond sensing and photophysics, this compound and its derivatives can serve as valuable chemical biology probes to investigate biological processes and protein function. Chemical probes are small molecules designed to interact with specific biological targets, thereby allowing for the study of their roles in cellular pathways. escholarship.org High-quality chemical probes are characterized by their potency, selectivity, and a well-defined mechanism of action. escholarship.org

The development of such probes often involves creating molecules that can covalently label their target proteins upon photoactivation, a technique known as photoaffinity labeling. mdpi.com This allows for the identification of direct binding partners within a complex biological sample. For instance, dual-functional probes have been synthesized to include both a photoreactive group and a fluorescent reporter, enabling both target identification and visualization. mdpi.com

While specific applications of this compound as a chemical biology probe are not extensively documented, its rigid bianthraquinone structure provides a scaffold that can be chemically modified to incorporate photoreactive moieties or fluorescent tags. The design of such probes is a critical aspect of modern chemical biology, facilitating the elucidation of protein function and the validation of new drug targets. escholarship.orgbayer.com The use of inactive analogs as negative controls is also a crucial part of validating the on-target effects of these probes. escholarship.org

Future Research Directions and Emerging Paradigms for 2,2 Dimethyl 1,1 Bianthraquinone

Exploration of Novel Synthetic Pathways

The construction of the sterically hindered biaryl axis in 2,2'-Dimethyl-1,1'-bianthraquinone presents a considerable synthetic challenge. Future research will pivot towards more efficient and highly selective methods, moving beyond classical approaches. A significant area of focus is the development of atroposelective synthesis, which allows for the selective formation of one enantiomer of the axially chiral compound.

Modern organocatalytic methods, particularly those employing chiral phosphoric acids, have shown great promise in the asymmetric synthesis of other axially chiral biaryls and are a key direction for this target molecule. rsc.orgresearchgate.net These catalysts can create a chiral environment that directs the coupling of two anthraquinone (B42736) precursors, leading to high enantioselectivities. Another promising avenue is the use of transition-metal catalysis, such as palladium-catalyzed C-H activation, to forge the crucial aryl-aryl bond with high stereocontrol. nih.gov

Furthermore, photocatalytic methods are emerging as a powerful tool in organic synthesis. researchgate.net Light-driven reactions, potentially using an anthraquinone-based photosensitizer, could offer novel pathways for the synthesis of this compound under mild conditions. nih.gov These advanced synthetic methods are summarized in the table below.

| Synthetic Strategy | Key Features | Potential Advantages for this compound |

| Organocatalytic Atroposelective Synthesis | Use of chiral catalysts (e.g., phosphoric acids) to control stereochemistry. | High enantioselectivity, metal-free conditions, milder reaction setups. |

| Transition-Metal Catalysis | Employs metals like palladium to facilitate C-H activation and cross-coupling reactions. | High efficiency and functional group tolerance for constructing the biaryl bond. |

| Photocatalysis | Utilizes light to drive chemical reactions, often with a photosensitizer. | Mild reaction conditions, potential for novel reaction pathways, and green chemistry alignment. |

Advanced Computational Design of Derivatives with Tailored Properties